Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-
Overview
Description
“Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-” is a chemical compound with the molecular formula C11H20O3Si . It has an average mass of 228.360 Da and a monoisotopic mass of 228.118164 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a silane group (Si(CH3)3) attached to a 1,4-dioxaspiro[4.5]dec-7-en-8-yl group . The canonical SMILES representation isCSi(C)OC1=CCC2(CC1)OCCO2
. Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 261.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.9±3.0 kJ/mol, and it has a flash point of 87.4±27.7 °C . The index of refraction is 1.478, and it has a molar refractivity of 62.6±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis of Carboxamides : Tetrakis(pyridin-2-yloxy)silane, a related silane compound, has been effectively employed as a mild dehydrating reagent in the synthesis of carboxamides from corresponding carboxylic acids and amines. This process achieves good to high yields without requiring basic promoters (Tozawa et al., 2005).
Building Blocks in Organic Synthesis : (Borylmethyl)trimethylsilanes, important in organic synthesis, can be created using a one-pot synthesis from available alkyl-, aryl-, alkoxy-, aryloxy-, and silyl-hydrosilane materials. This process involves Si-H insertion and decarboxylative borylation reactions (Chowdhury et al., 2023).
Applications in Li-ion Batteries : Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and offer stable and high lithium-ion conductivities, suggesting potential in battery technology (Amine et al., 2006).
Gas-phase Polymerization : Gaseous trimethyl(2-propynyloxy)silane undergoes polymerization when exposed to ArF laser photolysis, leading to the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. This represents a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola et al., 1997).
Photoinduced Deprotection and Patterning : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds have been used for the covalent assembly of siloxane-based photopatternable monolayers. These are effective in generating hydroxyl-terminated monolayers upon UV light exposure, with potential applications in microstructuring and material science (Zubkov et al., 2005).
properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-en-8-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-15(2,3)14-10-4-6-11(7-5-10)12-8-9-13-11/h4H,5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFXRFHCLJKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669493 | |
Record name | [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- | |
CAS RN |
144810-01-5 | |
Record name | [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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